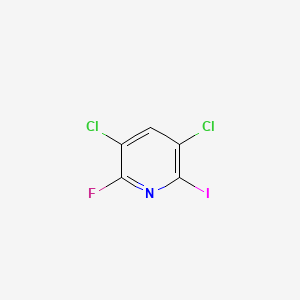

3,5-Dichloro-2-fluoro-6-iodopyridine

描述

Significance of Halogenated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

Halogenated pyridine scaffolds are foundational in modern organic synthesis due to their role as versatile intermediates. bldpharm.comgoogle.com The pyridine nucleus is a common feature in numerous pharmaceuticals and agrochemicals, and the presence of halogens provides a direct route to elaborate the core structure. google.com

The differential reactivity of various carbon-halogen bonds (e.g., C-I > C-Br > C-Cl >> C-F) in catalytic cycles, particularly palladium-catalyzed cross-couplings like the Suzuki, Stille, and Sonogashira reactions, allows for site-selective functionalization. nih.govresearchgate.net This chemoselectivity is the cornerstone of convergent and efficient synthetic strategies, enabling the construction of complex, highly substituted pyridine derivatives that would be difficult to access through other means. By choosing the correct catalyst, ligands, and reaction conditions, chemists can selectively target one halogen site while leaving others intact for subsequent transformations. nsf.govnih.gov This strategic approach minimizes the need for cumbersome protecting group manipulations and shortens synthetic sequences.

Research Context of 3,5-Dichloro-2-fluoro-6-iodopyridine within Halogenated Heterocycles

This compound (CAS No. 406676-35-5) is a prime example of a highly functionalized heterocyclic building block designed for sophisticated synthetic applications. bldpharm.comguidechem.com Its research context is defined by its potential for programmed, sequential cross-coupling reactions. The molecule features three distinct types of halogen atoms—iodine, chlorine, and fluorine—each exhibiting a different level of reactivity.

The carbon-iodine bond is the most reactive site for palladium-catalyzed oxidative addition, making the C6-position the logical first point for functionalization via reactions like Suzuki or Sonogashira coupling. nih.gov Following the initial reaction at the iodo-position, the two chloro-substituents at the C3 and C5 positions become the next most reactive sites for further cross-coupling under more forcing conditions. The carbon-fluorine bond is the most robust and typically remains unreactive under these conditions, but it can participate in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

This built-in reactivity differential makes this compound a valuable intermediate for synthesizing pentasubstituted pyridines with high regiocontrol. The synthesis of similarly complex molecules, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, highlights the general synthetic strategy of using halogen-rich pyridines as platforms for creating diverse and highly functionalized targets. nih.gov

| Property | Value |

|---|---|

| CAS Number | 406676-35-5 bldpharm.comguidechem.com |

| Molecular Formula | C₅HCl₂FIN |

| Molecular Weight | 291.88 g/mol |

| Appearance | Data not widely published; typically a solid at room temperature. |

Overview of Academic Research Trajectories for this compound

While this compound is available commercially, specific academic literature detailing its synthesis and reactivity is not extensive. Its existence is primarily as a specialized building block, likely utilized in proprietary industrial research for the development of new agrochemicals or pharmaceuticals where publication is limited.

However, the potential research trajectories for this compound are clear and compelling based on established principles of heterocyclic chemistry. Future academic exploration would likely focus on:

Sequential Site-Selective Cross-Coupling: Systematically exploring a variety of cross-coupling partners (boronic acids, organostannanes, terminal alkynes, etc.) to demonstrate the stepwise functionalization at C6 (iodo), followed by C3/C5 (chloro), to build a library of complex pyridine derivatives.

Development of Novel Catalytic Systems: Investigating ligand and catalyst effects to control or even reverse the innate site-selectivity of the C-Cl bonds at the 3 and 5 positions, which are electronically distinct.

Synthesis of Biologically Active Molecules: Employing the compound as a key intermediate in the total synthesis of novel analogues of existing drugs or in discovery campaigns for new therapeutic agents. The highly substituted pyridine core is a desirable scaffold in medicinal chemistry.

Materials Science Applications: Using the scaffold to construct novel ligands for organometallic complexes or to develop new functional materials where the specific substitution pattern can tune electronic and photophysical properties.

The strategic placement of four halogen atoms with orthogonal reactivity makes this compound a powerful tool for constructing molecular complexity, and its potential for enabling new discoveries in various branches of chemistry is significant.

Structure

3D Structure

属性

CAS 编号 |

406676-35-5 |

|---|---|

分子式 |

C5HCl2FIN |

分子量 |

291.87 g/mol |

IUPAC 名称 |

3,5-dichloro-2-fluoro-6-iodopyridine |

InChI |

InChI=1S/C5HCl2FIN/c6-2-1-3(7)5(9)10-4(2)8/h1H |

InChI 键 |

XMGUBJXFQJXWRU-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC(=C1Cl)I)F)Cl |

规范 SMILES |

C1=C(C(=NC(=C1Cl)I)F)Cl |

产品来源 |

United States |

Spectroscopic and Computational Characterization of 3,5 Dichloro 2 Fluoro 6 Iodopyridine

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by analyzing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the stretching and bending of different types of bonds within the molecule. For 3,5-dichloro-2-fluoro-6-iodopyridine, the FTIR spectrum would be expected to show characteristic absorption bands for the various bonds present in the pyridine (B92270) ring and its substituents.

While the specific FTIR spectrum for this compound is not available, general regions of absorption for related structures can be inferred. For instance, the C-Cl stretching vibrations in aromatic compounds typically appear in the 1100-800 cm⁻¹ region. The C-F stretching vibration is expected to be found in the 1400-1000 cm⁻¹ range. The C-I bond, being weaker, would have a stretching frequency at a lower wavenumber, typically below 600 cm⁻¹. The vibrations of the pyridine ring itself would give rise to a series of complex bands in the 1600-1400 cm⁻¹ region. Large spectral databases, such as the Aldrich FT-IR Collection, contain thousands of spectra for various organic compounds and serve as a reference for interpreting new spectra. thermofisher.com

Raman Spectroscopy for Bond Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would provide valuable information about the C-C bonds within the pyridine ring and the C-halogen bonds. The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum. Due to the polarizability of the iodine atom, the C-I bond stretching vibration would also be expected to be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the pyridine ring has only one proton. This proton would appear as a singlet in the ¹H NMR spectrum, as there are no adjacent protons to cause splitting. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the surrounding halogen atoms (Cl, F, I) and the nitrogen atom in the ring. Aromatic protons in similar halogenated pyridines typically resonate in the range of 7-9 ppm. chemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would show five distinct signals, one for each of the five carbon atoms in the pyridine ring, as they are all in unique chemical environments. The chemical shifts of these carbons would be significantly affected by the attached halogens. The carbon atom bonded to the highly electronegative fluorine atom would likely show a large chemical shift and would also exhibit splitting due to coupling with the ¹⁹F nucleus. Carbons bonded to chlorine and iodine would also have characteristic chemical shifts. For example, in 3,5-dichloroiodobenzene, the carbon atoms attached to chlorine and iodine show distinct resonances. chemicalbook.com

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. thermofisher.comnih.gov For this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal might show coupling to the nearby proton and carbon atoms, which can provide additional structural information. The chemical shift range in ¹⁹F NMR is very broad, allowing for fine discrimination between different fluorine environments. thermofisher.com The study of related fluorinated pyridine derivatives shows that the position of the fluorine atom on the ring significantly influences its chemical shift. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₅HCl₂FIN), MS analysis provides definitive confirmation of its elemental composition and offers insights into its chemical stability.

The molecular ion peak (M⁺) is the most critical piece of information. The exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹²⁷I). Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in a ratio determined by the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%), which is a hallmark of dichlorinated compounds.

Under electron ionization (EI), the molecule undergoes fragmentation, and the resulting pattern is predictable based on the bond strengths within the molecule. The C-I bond is the weakest among the carbon-halogen bonds present, suggesting that the loss of an iodine radical (•I) would be a primary fragmentation step. Other likely fragmentations include the loss of chlorine atoms (•Cl) and potentially the entire pyridine ring's cleavage. The study of fragmentation patterns in related polychlorinated compounds shows that sequential loss of halogen atoms is a common pathway. nih.govnih.gov In some cases, the extensive fragmentation of the molecular ion can be a disadvantage in the analysis of polychlorinated congeners. researchgate.net

| Parameter | Expected Observation | Significance |

|---|---|---|

| Molecular Formula | C₅HCl₂FIN | Defines the elemental composition. |

| Molecular Weight (Monoisotopic) | 294.86 g/mol | Confirms the identity of the compound. |

| Isotopic Pattern | Characteristic M⁺, [M+2]⁺, [M+4]⁺ peaks | Confirms the presence of two chlorine atoms. |

| Primary Fragmentation | Loss of Iodine (I) | Provides structural information based on bond stability. The C-I bond is the weakest, followed by C-Cl and C-F. |

| Loss of Chlorine (Cl) | ||

| Pyridine ring cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Pyridine and its derivatives typically display absorption bands in the 200–400 nm region arising from n→π* and π→π* transitions. researchgate.net

The π→π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. This transition is typically weaker in intensity compared to π→π* transitions.

The halogen substituents on the pyridine ring in this compound significantly influence these electronic transitions. The halogens, with their lone pairs of electrons, can participate in resonance with the pyridine ring (a +R effect) and also exert a strong inductive electron-withdrawing effect (-I effect). These competing effects modulate the energy levels of the molecular orbitals. The presence of multiple, different halogens (F, Cl, I) creates a complex electronic environment that can cause shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. The effects of substituents and solvents on the absorption spectra of pyridine derivatives have been a subject of investigation. researchgate.networktribe.com

| Electronic Transition | Approximate Wavelength Range (nm) | Description |

|---|---|---|

| π→π | 200 - 280 | High-intensity transition involving the aromatic π-system. The exact λ_max is influenced by the halogen substituents. |

| n→π | 270 - 350 | Lower-intensity transition involving the nitrogen lone pair. Often appears as a shoulder on the more intense π→π* band. |

Advanced Elemental Composition Analysis Methods

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful technique for elemental analysis, often coupled with scanning electron microscopy (SEM). It works by bombarding a sample with a focused electron beam. youtube.com This causes core-shell electrons in the sample's atoms to be ejected. When an electron from a higher energy shell fills the vacancy, an X-ray is emitted. youtube.com The energy of this X-ray is characteristic of the element from which it originated. youtube.com

For this compound, an EDS analysis would produce a spectrum with distinct peaks corresponding to the characteristic X-ray emission energies of carbon (C), nitrogen (N), fluorine (F), chlorine (Cl), and iodine (I). This allows for the qualitative and semi-quantitative determination of the elemental composition of the sample, confirming the presence of the expected elements and their relative distribution on a microscopic scale. Recent advances in EDS technology have even enabled the measurement of chemical shifts, providing information about the chemical bonding environment. arxiv.org

| Element | Symbol | Expected Characteristic X-ray Lines |

|---|---|---|

| Carbon | C | Kα |

| Nitrogen | N | Kα |

| Fluorine | F | Kα |

| Chlorine | Cl | Kα, Kβ |

| Iodine | I | Lα, Lβ |

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.orgamptek.com When a sample is irradiated with high-energy X-rays, core-shell electrons can be ejected from the atoms. Electrons from higher energy shells then drop to fill the vacancies, emitting secondary X-rays with energies characteristic of each element. amptek.com This phenomenon allows for the qualitative and quantitative analysis of the elements present in a sample. rigaku.com

For this compound, an XRF spectrum would be expected to show distinct peaks corresponding to the K-shell and L-shell transitions of chlorine (Cl), fluorine (F), and iodine (I), as well as the carbon (C) and nitrogen (N) of the pyridine ring. However, the detection of lighter elements like fluorine can be challenging with some XRF instruments due to its low-energy fluorescent X-rays. rigaku.com The intensity of each characteristic peak is proportional to the concentration of the corresponding element, which would confirm the elemental stoichiometry of the compound.

A hypothetical XRF analysis would yield data similar to that presented in Table 1, confirming the presence of chlorine, fluorine, and iodine. It is important to note that organic elements like carbon and nitrogen produce very low-energy fluorescence photons that are not typically detected by conventional XRF spectrometers. libretexts.org

| Element | Expected X-ray Lines | Typical Energy (keV) |

| Chlorine (Cl) | Kα, Kβ | ~2.6, ~2.8 |

| Iodine (I) | Lα, Lβ, Lγ | ~3.9, ~4.2, ~4.5 |

| Fluorine (F) | Kα | ~0.68 |

| This table is illustrative and shows expected X-ray lines. Actual energies can vary slightly based on the spectrometer and chemical environment. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information not only on the elemental composition but also on the chemical state and electronic environment of the atoms within a molecule. wikipedia.org The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The binding energy of these photoelectrons is then measured, which is characteristic of the element and its oxidation state. nih.gov

In the XPS spectrum of this compound, distinct peaks for C 1s, N 1s, Cl 2p, F 1s, and I 3d would be observed. The precise binding energies are sensitive to the local chemical environment. For instance, the C 1s spectrum would consist of multiple, overlapping peaks corresponding to the different carbon atoms in the pyridine ring, each influenced differently by the adjacent halogen and nitrogen atoms. The carbon atom bonded to the highly electronegative fluorine would be expected to have a higher binding energy compared to those bonded to chlorine or iodine. nih.govnih.gov

Similarly, the N 1s peak provides insight into the electronic state of the nitrogen atom within the aromatic ring. In halogenated pyridines, the N 1s binding energy is influenced by the inductive effects of the halogen substituents. nih.govsci-hub.se The binding energies of the halogens (Cl 2p, F 1s, and I 3d) would also be characteristic, with shifts indicating the nature of their covalent bonds to the pyridine ring.

Table 2: Predicted XPS Binding Energies for this compound

| Element | Orbital | Predicted Binding Energy (eV) |

|---|---|---|

| Carbon | C 1s | 285.0 - 288.0 |

| Nitrogen | N 1s | 399.0 - 401.0 |

| Chlorine | Cl 2p | 199.0 - 201.0 |

| Fluorine | F 1s | ~687.0 |

| Iodine | I 3d | ~619.0 |

Note: These are predicted values based on data for similar halogenated aromatic compounds. Actual experimental values may vary.

Computational Chemistry for Predictive and Mechanistic Insights

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. iaea.org It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can provide a detailed understanding of its structure and reactivity. iaea.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential (typically colored red) located around the nitrogen atom due to its lone pair of electrons. Regions of positive potential (blue) would likely be found around the hydrogen atom and, to a lesser extent, influenced by the electron-withdrawing halogen atoms. The varying electronegativities of fluorine, chlorine, and iodine will create a complex potential landscape on the surface of the molecule, indicating the most probable sites for intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

In this compound, the distribution of the HOMO and LUMO would be spread across the pyridine ring and the halogen substituents. The presence of multiple halogens influences the energies of these orbitals. DFT calculations would likely show that the HOMO is concentrated on the more electron-rich parts of the molecule, possibly involving the iodine atom and the pyridine ring, while the LUMO would be distributed over the electron-deficient regions. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability and its propensity to undergo electronic transitions.

Table 3: Predicted DFT-Calculated Electronic Properties

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

These values are illustrative and would be determined through specific DFT calculations.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of a molecule in various environments, such as in solution. mdpi.com

Theoretical Studies on Halogen Bonding Interactions in Polyhalogenated Systems

Theoretical and computational studies have become indispensable tools for understanding the nature and strength of halogen bonding in polyhalogenated molecules. While specific theoretical research focusing exclusively on this compound is not extensively documented in publicly available literature, broader computational investigations into halogenated pyridines and similar polyhalogenated systems provide a framework for understanding its potential interactions.

General theoretical approaches, such as Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2), are commonly employed to investigate these non-covalent interactions. nih.gov These methods allow for the calculation of various properties that characterize halogen bonds, including interaction energies, bond lengths, and the nature of the electron density distribution.

A key feature in understanding halogen bonding is the concept of the "sigma-hole" (σ-hole). This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, opposite to the covalent bond. nih.gov In a molecule like this compound, the iodine atom is expected to possess the most prominent σ-hole due to its high polarizability and lower electronegativity compared to chlorine and fluorine. This makes the iodine atom the primary site for forming strong halogen bonds with Lewis bases (halogen bond acceptors).

Theoretical studies on other polyhalogenated systems have demonstrated that the strength of the halogen bond can be modulated by the presence of other halogen substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the positive character of the σ-hole, thereby strengthening the halogen bond. In the case of this compound, the electron-withdrawing nature of the two chlorine atoms and the fluorine atom is anticipated to increase the electrophilicity of the iodine atom's σ-hole.

Computational models often analyze the interaction energies between the halogen bond donor (the polyhalogenated molecule) and various halogen bond acceptors. These calculations can predict the geometry and stability of the resulting complexes. For instance, studies on similar halogenated pyridines have investigated their interactions with anions or neutral Lewis bases. researchgate.net

The table below illustrates hypothetical interaction energies and key geometric parameters for the complex of this compound with a generic Lewis base (LB), as would be determined by computational methods.

| Interaction Parameter | Hypothetical Value |

| Interaction Energy (kcal/mol) | -5.0 to -15.0 |

| I···LB Distance (Å) | 2.8 to 3.2 |

| C-I···LB Angle (°) | ~170-180 |

Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are often used to provide deeper insights into the nature of these interactions. nih.gov QTAIM analysis can identify bond critical points (BCPs) between the halogen and the Lewis base, and the electron density at these points correlates with the strength of the interaction. NBO analysis can reveal the extent of charge transfer from the Lewis base to the halogen bond donor.

While direct theoretical studies on this compound are lacking, the established principles of halogen bonding in polyhalogenated aromatic systems strongly suggest that it would be a potent halogen bond donor, primarily through its iodine atom.

Reactivity and Transformation Pathways of 3,5 Dichloro 2 Fluoro 6 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing halogenated pyridines. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of electron-withdrawing halogen substituents, facilitates the attack of nucleophiles.

Regioselectivity and Mechanistic Considerations in SNAr Pathways

The mechanism of SNAr reactions on pyridines involves a two-step addition-elimination process. youtube.comlibretexts.org A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. semanticscholar.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com

In pyridine systems, nucleophilic attack is strongly favored at the C-2, C-4, and C-6 positions (ortho and para to the ring nitrogen). quimicaorganica.orgstackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, which is not possible for attack at the C-3 and C-5 positions. libretexts.orgstackexchange.com For 3,5-dichloro-2-fluoro-6-iodopyridine, the substituents at the C-2 and C-6 positions are therefore the most activated towards nucleophilic attack.

Influence of Halogen Identity and Positional Isomerism on Nucleophilic Attack

The identity of the halogen atom significantly influences the rate and regioselectivity of SNAr reactions. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. sci-hub.se Consequently, aryl fluorides are often more reactive than other aryl halides in SNAr reactions, especially when the initial attack is the rate-determining step. nih.gov The general reactivity order for the attacked carbon is often F > Cl > Br > I. sci-hub.se

Site-Selective Displacement of Halogen Atoms at Specific Positions (e.g., C-2, C-4, C-6)

The combination of electronic activation by the pyridine nitrogen and the specific halogen properties allows for highly site-selective reactions. For polyhalogenated pyridines, nucleophiles will preferentially substitute halogens at the C-2, C-4, and C-6 positions. baranlab.orgwuxibiology.com

In this compound, both the C-2 and C-6 positions are highly activated.

C-2 Position: The fluorine atom at this position is strongly activated by the adjacent nitrogen and its high electronegativity, making it a likely target for nucleophiles like alkoxides, thiolates, and amines.

C-6 Position: The iodine atom at this position is also activated and is an excellent leaving group.

C-3 and C-5 Positions: The chlorine atoms are at meta-positions relative to the nitrogen and are therefore significantly less reactive in SNAr reactions. wuxibiology.comnih.gov

Studies on analogous compounds, such as 2,3,5,6-tetrafluoro-4-iodopyridine, show that nucleophiles like hydroxide (B78521) and ammonia (B1221849) selectively attack the 2-position, displacing a fluorine atom rather than the iodine at the less-activated 4-position. rsc.org This suggests that for this compound, nucleophilic attack is most probable at the C-2 position, displacing the fluoride.

Table 1: General Principles of Regioselectivity in SNAr Reactions of Halogenated Pyridines

| Feature | Description | Likely Outcome for this compound |

|---|---|---|

| Positional Activation | Positions C-2, C-4, and C-6 are activated due to resonance stabilization of the intermediate by the ring nitrogen. libretexts.orgstackexchange.com | C-2 (Fluoro) and C-6 (Iodo) are the most reactive sites. |

| Halogen Activation | The high electronegativity of fluorine often makes the C-F bond the most susceptible to the initial nucleophilic attack. nih.gov | The C-2 position is a highly probable site for substitution. |

| Leaving Group Ability | The order of leaving group ability is I > Br > Cl > F. sci-hub.se | While iodine is the best leaving group, its position (C-6) competes with the electronically favorable C-2 position. |

| Site Selectivity | Reaction typically occurs at the most electronically activated position bearing a good leaving group. | Selective substitution at the C-2 position is predicted for many common nucleophiles. |

Organometallic Reactions for Carbon-Carbon Bond Formation

Organometallic chemistry provides powerful tools for creating new carbon-carbon bonds, offering a complementary approach to SNAr for modifying this compound.

Cross-Coupling Reactions Involving Carbon-Iodine Bonds (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental methods for forming C-C bonds. libretexts.org The key step in the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-halogen bond. libretexts.org The reactivity of aryl halides in this step follows a well-established trend.

The general order of reactivity is: C-I > C-Br > C-OTf > C-Cl >> C-F libretexts.org

This predictable selectivity is crucial for the functionalization of polyhalogenated compounds. In this compound, the carbon-iodine bond at the C-6 position is by far the most reactive site for oxidative addition. researchgate.net This allows for selective Suzuki-Miyaura coupling with a variety of boronic acids to introduce aryl or vinyl substituents at the C-6 position, while leaving the C-F and C-Cl bonds untouched. This orthogonality enables sequential functionalization of the pyridine core.

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling

| Carbon-Halogen Bond | Relative Reactivity in Oxidative Addition | Implication for this compound |

|---|---|---|

| C-I | Highest | The C-6 position will be the exclusive site of reaction under standard Suzuki-Miyaura conditions. researchgate.net |

| C-Br | High | Not present in the molecule. |

| C-Cl | Low | The C-3 and C-5 positions will remain unreacted under conditions selective for C-I coupling. |

| C-F | Lowest | The C-2 position is inert to standard palladium-catalyzed cross-coupling. |

Functionalization via In Situ Generated Arylzinc Species

Another powerful strategy involves the conversion of a carbon-halogen bond into an organometallic reagent, which can then react with an electrophile. The high reactivity of the carbon-iodine bond makes it the ideal site for this transformation. This compound can undergo metal-halogen exchange or direct metal insertion at the C-6 position to form an organometallic intermediate.

For instance, reaction with zinc metal can generate an in situ arylzinc species. This transformation is analogous to the preparation of other polyfluorinated pyridyl organometallics. rsc.org The resulting organozinc reagent can then be used in palladium-catalyzed Negishi cross-coupling reactions to form C-C bonds with various organic halides. This method provides an alternative route to functionalization at the C-6 position, expanding the range of accessible derivatives. Reports on similar structures, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have demonstrated successful magnesiation at the C-6 position, followed by trapping with electrophiles, highlighting the utility of this approach. acs.org

C-H Functionalization Strategies on Pyridine N-Oxides

Recent advancements have highlighted the use of photoredox catalysis to generate oxygen-centered radicals from pyridine N-oxides, which can then act as hydrogen atom transfer (HAT) agents. nih.govacs.orgnih.govacs.org This approach allows for the alkylation and heteroarylation of unactivated C(sp³)–H bonds. nih.govacs.org For instance, employing an acridinium (B8443388) photoredox catalyst under visible light irradiation can generate an oxygen-centered radical from a pyridine N-oxide. nih.govacs.orgnih.govacs.org This radical is capable of abstracting a hydrogen atom from a C-H substrate, and the resulting alkyl radical can then engage with a radical acceptor. nih.gov

The substitution pattern on the pyridine N-oxide ring plays a crucial role in the selectivity of the HAT process. Studies on 2,6-dichloropyridine (B45657) N-oxide have shown it to be a highly selective HAT catalyst for tertiary C-H bonds. chemrxiv.org Conversely, modifying the substituents, such as using 2-chloro-6-(alkoxycarbonyl)pyridine N-oxides, can shift the selectivity towards primary and secondary C-H functionalization. chemrxiv.org This tunability suggests that the electronic and steric properties of the substituents on the pyridine N-oxide, such as the chloro, fluoro, and iodo groups in the target molecule, would significantly influence its reactivity and selectivity as a HAT catalyst.

A proposed mechanism for such a C-H alkylation is depicted in the following scheme:

Scheme 1: Proposed Mechanism of Photoredox-Catalyzed C-H Alkylation using a Pyridine N-Oxide as a HAT Catalyst

This is a generalized representation and the specific intermediates and pathways may vary.

Phosphinylation Reactions with Halogenated Pyridines

Phosphinylated pyridines are of significant interest due to their applications as ligands in catalysis and their presence in biologically active compounds. The introduction of a phosphinyl group onto the this compound scaffold can be envisioned through several established methods for the phosphorylation of halopyridines. encyclopedia.pub

Palladium-catalyzed cross-coupling reactions are a common and effective method for forming C-P bonds. For instance, the coupling of iodo- or bromopyridines with secondary phosphine (B1218219) oxides, such as dimethylphosphine (B1204785) oxide, can be achieved using a palladium catalyst like Pd₂(dba)₃ with a suitable ligand, for example, Xantphos. encyclopedia.pub Given the presence of a highly reactive C-I bond at the 6-position of this compound, a selective phosphinylation at this position would be anticipated under these conditions.

Another approach involves the photoinduced, transition-metal-free phosphinylation of heteroaryl halides. encyclopedia.pub This method often utilizes visible light in the presence of a base like potassium tert-butoxide. The reaction likely proceeds through a radical mechanism.

Furthermore, direct C(sp²)-H phosphorylation of heterocycles is possible, but given the substitution pattern of the target molecule, reactions involving the halogen atoms are more probable. The relative reactivity of the halogens (I > Cl) in palladium-catalyzed cross-coupling reactions would likely direct the phosphinylation to the C-6 position.

A recent one-pot protocol for the multiphosphinylation and phosphonylation of pyridines to access piperidinyl phosphine oxides and phosphonates has been described. researchgate.net One method involves a neat reaction, while a second protocol utilizes pyridinium (B92312) salts with trialkyl phosphites and formic acid. researchgate.net

The table below summarizes potential phosphinylation strategies applicable to this compound.

| Reaction Type | Reagents and Conditions | Expected Regioselectivity | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Secondary phosphine oxide (e.g., R₂P(O)H), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base | Selective at C-6 (C-I bond) | encyclopedia.pub |

| Photoinduced Transition-Metal-Free Phosphinylation | Secondary phosphine oxide, Base (e.g., KOtBu), Visible light | Likely at C-6 | encyclopedia.pub |

| Multiphosphinylation/Phosphonylation | 1. Neat reaction with phosphinylating agent. 2. Pyridinium salt, trialkyl phosphite, formic acid, silica. | Leads to saturated piperidinyl products | researchgate.net |

Dearomatization Reactions of Pyridine Systems

The dearomatization of pyridines is a valuable transformation that converts flat, aromatic systems into three-dimensional, saturated, or partially saturated heterocyclic structures. nih.govnih.gov The electron-deficient nature of the pyridine ring, which is enhanced by the presence of electron-withdrawing halogen substituents in this compound, makes it a suitable candidate for dearomatization reactions. nih.govresearchgate.net

Nucleophilic Dearomatization Strategies

Nucleophilic dearomatization typically requires activation of the pyridine ring to increase its electrophilicity. mdpi.comresearchgate.net This is often achieved by N-functionalization, forming a pyridinium salt, which readily undergoes attack by a nucleophile. mdpi.comresearchgate.net A variety of nucleophiles, including organometallic reagents, enolates, and heteroaromatics, can be employed. researchgate.net

For a polysubstituted pyridine like this compound, the regioselectivity of the nucleophilic attack would be influenced by the electronic effects of the substituents. The fluorine at the C-2 position and the chlorine atoms at the C-3 and C-5 positions are strongly electron-withdrawing, which would activate the ring towards nucleophilic attack. The attack could occur at the C-2, C-4, or C-6 positions.

Recent studies have shown that copper-catalyzed enantioselective 1,4-dearomatization of pyridines can be achieved without pre-activation of the heterocycle. nih.gov A chiral copper hydride complex can catalyze the C-C bond-forming dearomatization under mild conditions. nih.gov

Reductive Dearomatization to Dihydropyridine (B1217469) and Tetrahydropyridine Derivatives

Reductive dearomatization offers another pathway to access partially saturated pyridine derivatives. A rhodium-catalyzed dearomatization-hydrogenation process has been developed for the synthesis of all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridine precursors. nih.govresearchgate.net This method proceeds via a dearomatization event followed by complete saturation of the intermediates. nih.govresearchgate.net Given the presence of a fluorine atom at the C-2 position, this compound could potentially undergo a similar transformation. However, complete hydrodefluorination has been observed as a side reaction with 2-fluoropyridine (B1216828) under certain conditions. nih.gov

Mechanistic studies involving deuterium (B1214612) labeling have shown that deuterium scrambling can occur, indicating a complex reaction pathway. nih.gov The choice of catalyst and reaction conditions is crucial to control the diastereoselectivity and prevent unwanted side reactions like dehalogenation.

Detailed Mechanistic Investigations of Reaction Pathways

Elucidation of Catalytic Cycles (e.g., Copper, Nickel, Gold Catalysis)

While specific mechanistic studies on reactions involving this compound are limited, the general catalytic cycles for copper, nickel, and gold with related substrates provide a framework for understanding its potential reactivity.

Copper Catalysis: Copper-catalyzed cross-coupling reactions of aryl iodides are well-established. nih.govrsc.org A plausible mechanism for a copper-catalyzed silylation of an aryl iodide involves the activation of the iodoarene by a reducing agent like zinc, followed by interaction with the copper catalyst to form a copper-zinc bimetallic species. rsc.org This intermediate then reacts with the coupling partner to form the product and regenerate the copper catalyst. rsc.org In the context of this compound, the C-6 iodo-substituent would be the primary site for such copper-catalyzed transformations. A general catalytic cycle for a copper-catalyzed cross-coupling of an aryl iodide is shown below.

Scheme 2: Generalized Catalytic Cycle for Copper-Catalyzed Cross-Coupling of an Aryl Iodide

This is a simplified representation and other pathways, including those involving Cu(II) and different transmetalation agents, are possible. youtube.comnih.gov

Nickel Catalysis: Nickel-catalyzed amination of aryl halides, including chloropyridines, is a powerful tool for C-N bond formation. researchgate.netethz.chdntb.gov.ua These reactions typically proceed through a Ni(0)/Ni(II) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Ni(0) complex. The resulting Ni(II) intermediate then undergoes reaction with the amine, followed by reductive elimination to yield the aminated product and regenerate the Ni(0) catalyst. ethz.ch For this compound, the high reactivity of the C-I bond would likely lead to selective amination at the C-6 position.

Gold Catalysis: Gold catalysis often involves the activation of π-systems, but gold-catalyzed oxidative C-H arylation of heteroarenes has also been reported. nih.govmdpi.com These reactions are thought to proceed through a Au(I)/Au(III) catalytic cycle. nih.govmdpi.com The cycle starts with the oxidation of a Au(I) complex to a Au(III) species by an oxidant. nih.gov This is followed by transmetalation with a coupling partner (e.g., an arylsilane), C-H activation, and reductive elimination. nih.gov The use of highly electron-donating ligands, such as 2-pyridylidene, can facilitate the oxidation of Au(I) to Au(III) and stabilize the Au(III) intermediates. nih.gov While direct C-H functionalization on the electron-deficient this compound might be challenging, gold complexes containing this pyridine as a ligand could exhibit interesting catalytic properties. acs.orgnih.govacs.org The electronic properties of the pyridine ligand have been shown to modulate the catalytic activity of gold complexes. acs.orgnih.gov

Computational Elucidation of Reaction Mechanisms

The reactivity and transformation pathways of this compound are significantly influenced by the distinct electronic properties of its four different halogen substituents. Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides a powerful lens for dissecting the intricate mechanisms governing its reactions. While specific computational studies focused exclusively on this compound are not extensively available in the public domain, the principles of its reactivity can be elucidated by drawing parallels with computational investigations on similarly polyhalogenated and fluorinated pyridines. acs.orgnih.govresearchgate.net

Computational models are instrumental in predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which are primary transformation pathways for this class of compounds. These theoretical studies can calculate key parameters such as activation energies, transition state geometries, and charge distributions to rationalize experimentally observed outcomes. rsc.orgnih.gov

Theoretical Framework for Reactivity Analysis

DFT calculations are a cornerstone of modern mechanistic studies in organic chemistry. rsc.org For a molecule like this compound, computational models can predict the most likely sites for nucleophilic attack or metal insertion in cross-coupling reactions. The electron-withdrawing nature of the fluorine atom, combined with the polarizability of the iodine atom, creates a complex electronic landscape.

Theoretical investigations into the reactivity of fluorinated pyridines have shown that the fluorine substituent can significantly enhance the rate of nucleophilic substitution compared to its chloro analogue. researchgate.net This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the Meisenheimer intermediate formed during the reaction. researchgate.net Computational studies on aziridine (B145994) derivatives have also highlighted the profound effect of fluorine substitution on reactivity, demonstrating a significant rate enhancement in nucleophilic cleavage reactions. nih.gov

In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, DFT calculations can help to understand the relative ease of oxidative addition at the C-I versus the C-Cl bonds. rsc.orgnih.gov Generally, the C-I bond is significantly weaker and more susceptible to oxidative addition by a palladium catalyst, a crucial step in the catalytic cycle. organic-chemistry.orgorganic-chemistry.org

Illustrative Computational Data

To illustrate the type of insights gained from computational studies, the following tables present hypothetical yet realistic data for the reaction of this compound with a generic nucleophile and in a model Suzuki-Miyaura cross-coupling reaction. This data is based on trends observed in computational studies of related polyhalopyridines. researchgate.netrsc.orgnih.gov

Table 1: Calculated Activation Energies (ΔG‡) for Nucleophilic Aromatic Substitution (SNAr) at Different Positions

| Position of Attack | Halogen Displaced | Nucleophile | Solvent (Implicit Model) | Calculated ΔG‡ (kcal/mol) |

| C2 | F | MeO⁻ | DMSO | 22.5 |

| C6 | I | MeO⁻ | DMSO | 18.2 |

| C3/C5 | Cl | MeO⁻ | DMSO | 28.9 |

This hypothetical data suggests that nucleophilic attack is most favorable at the C6 position, leading to the displacement of the iodide. This is consistent with iodine being the best leaving group among the halogens.

Table 2: Calculated Relative Energies for Key Steps in a Model Suzuki-Miyaura Cross-Coupling Reaction

| Reaction Step | Reacting Site | Catalyst Model | Relative Energy (kcal/mol) |

| Oxidative Addition | C-I | Pd(PPh₃)₂ | 0.0 (Reference) |

| Oxidative Addition | C-Cl | Pd(PPh₃)₂ | +15.7 |

| Transmetalation | - | - | +5.2 |

| Reductive Elimination | - | - | -25.8 |

This illustrative data underscores the kinetic preference for the oxidative addition to occur at the carbon-iodine bond, which is a common feature in the cross-coupling of polyhalogenated compounds. rsc.orgnih.gov

Computational studies on related systems, such as the interaction of pyridine derivatives with metal surfaces, further demonstrate the power of DFT and other computational methods in understanding bonding mechanisms and electronic structures. mdpi.com These theoretical tools allow for the detailed analysis of factors influencing reactivity, which is crucial for the rational design of synthetic routes involving complex molecules like this compound. nih.gov

Derivatization Strategies and Synthetic Applications of 3,5 Dichloro 2 Fluoro 6 Iodopyridine Scaffolds

Derivatization for Advanced Heterocyclic Compound Synthesis

The derivatization of polyhalogenated pyridines is a powerful method for constructing advanced heterocyclic compounds. The presence of multiple halogen atoms on the pyridine (B92270) ring allows for sequential and site-selective reactions to build complex molecular frameworks.

Formation of Ring-Fused Systems from Polyhalogenated Pyridines

The synthesis of fused heterocyclic systems often relies on the strategic functionalization of substituted aromatic precursors. Polyhalogenated pyridines are particularly useful in this regard, as they can undergo a variety of cyclization reactions to form bicyclic and polycyclic structures. For instance, the reaction of substituted pyridines with appropriate reagents can lead to the formation of pyrido[2,3-d]pyrimidines and other fused systems. nih.govmdpi.com While specific examples detailing the use of 3,5-dichloro-2-fluoro-6-iodopyridine in the synthesis of ring-fused systems are not extensively documented in publicly available literature, the general principles of polyhalogenated pyridine chemistry suggest its high potential for such transformations. The differential reactivity of the halogens allows for selective initial functionalization, followed by subsequent intramolecular reactions to close a new ring. For example, a cross-coupling reaction at the highly reactive iodine at the C6 position, followed by a nucleophilic substitution at one of the chlorine atoms, could be a viable strategy to construct a fused ring system.

The general approach for synthesizing fused pyridine derivatives often involves the initial creation of a substituted pyridine that can undergo subsequent cyclization. nih.gov For example, the conversion of a chloropyridine to an aminopyridine or a hydrazidopyridine can provide the necessary functional groups for a subsequent ring-closing reaction to form systems like pyrido[2,3-d]pyrimidines. nih.gov

Synthesis of Complex Polyaromatic Alkaloids from Iodopyridine Precursors

Iodopyridines are valuable precursors in the synthesis of naturally occurring and synthetic alkaloids. chempanda.com The carbon-iodine bond is particularly amenable to forming carbon-carbon bonds through various cross-coupling reactions, which is a key step in building the complex carbon skeletons of many alkaloids. For example, 3-iodopyridine (B74083) has been utilized in the synthesis of marine alkaloids like theonelladins C and D, niphatesine C, and xestamine D. chempanda.com These syntheses often involve a palladium-catalyzed cross-coupling reaction between the iodopyridine and a suitable diene, followed by further transformations to yield the final alkaloid structure.

While direct examples of the use of this compound in the synthesis of complex polyaromatic alkaloids are not readily found in the literature, its structure suggests it would be a highly useful building block. The reactive iodine at the C6 position can be selectively targeted for initial cross-coupling reactions to introduce a complex side chain, which can then be further elaborated. The remaining chlorine and fluorine atoms can be used for subsequent modifications to build up the polyaromatic system or to introduce functional groups that modulate the biological activity of the final molecule. The synthesis of phenanthroindolizidine alkaloids, for instance, often involves the construction of a polysubstituted pyridine core. nih.gov

Selective Functionalization of Halogen Sites in this compound

The selective functionalization of the different halogen atoms in this compound is key to its utility as a synthetic building block. The varying reactivity of the carbon-halogen bonds allows for a stepwise and controlled introduction of different substituents.

Differential Reactivity of Chlorine, Fluorine, and Iodine Substituents

The reactivity of the halogen atoms on the pyridine ring towards substitution reactions generally follows the order I > Br > Cl > F. This trend is governed by the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and the C-F bond being the strongest. reddit.com Therefore, in this compound, the iodine atom at the C6 position is the most reactive site for reactions such as cross-coupling and metal-halogen exchange. The chlorine atoms at the C3 and C5 positions are less reactive than iodine but can be targeted under more forcing conditions. The fluorine atom at the C2 position is the least reactive towards many common substitution reactions. This differential reactivity allows for a high degree of control over the synthetic outcome.

| Halogen | Position | Relative Reactivity |

| Iodine | 6 | Highest |

| Chlorine | 3, 5 | Intermediate |

| Fluorine | 2 | Lowest |

This table illustrates the general reactivity trend of the halogens in this compound towards common substitution reactions.

This selective reactivity enables a programmed approach to synthesis, where the most reactive site is functionalized first, followed by reactions at the less reactive sites.

Introduction of Diverse Functional Groups via Cross-Coupling and Metalation Approaches

The selective functionalization of the halogen sites in this compound can be achieved through a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by trapping with an electrophile.

Cross-Coupling Reactions:

Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds and is widely used in the derivatization of halogenated pyridines. researchgate.net Given the high reactivity of the C-I bond, a Suzuki-Miyaura reaction on this compound would be expected to occur selectively at the C6 position. This would allow for the introduction of a wide range of aryl and vinyl groups. While specific literature on this exact transformation for this compound is scarce, studies on related polyhalogenated pyridines demonstrate the feasibility of such selective couplings. researchgate.net

Metalation Approaches:

Metal-halogen exchange, typically using organolithium or Grignard reagents, is another effective method for functionalizing halogenated pyridines. Due to the high reactivity of the C-I bond, treatment of this compound with a suitable organometallic reagent at low temperature would likely lead to selective iodine-metal exchange. The resulting pyridyl-metal species can then be reacted with a variety of electrophiles to introduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, and other carbon or heteroatom-based substituents.

| Reaction Type | Reagents | Position Reacted | Introduced Functional Group |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | 6 | Aryl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6 | Alkynyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6 | Amino group |

| Metal-Halogen Exchange | n-BuLi or i-PrMgCl | 6 | Lithium or Magnesium species |

| Trapping with Electrophile | e.g., DMF, CO₂, RCHO | 6 | -CHO, -COOH, -CH(OH)R |

This table provides a summary of potential selective functionalization reactions at the C6 position of this compound.

Role as Key Precursors and Building Blocks in Advanced Organic Synthesis

The unique structural and reactivity profile of this compound makes it a valuable precursor and building block in advanced organic synthesis. Its ability to undergo selective, stepwise functionalization allows for the efficient construction of complex molecules with precisely controlled substitution patterns.

The presence of multiple, differentially reactive halogen atoms provides multiple handles for synthetic manipulation. This allows for the divergent synthesis of a library of compounds from a single, readily accessible starting material. For example, initial functionalization at the C6 position via the iodine can be followed by a second, different functionalization at one of the chlorine atoms, and potentially a third at the other chlorine, all while leaving the fluorine atom intact. This fluorine atom can then be used for further modification or can be retained in the final product to modulate its physicochemical and biological properties.

While specific, large-scale industrial applications of this compound are not widely reported, its utility is evident from the numerous applications of other polyhalogenated pyridines in the synthesis of pharmaceuticals, agrochemicals, and functional materials. google.comgoogle.com For instance, the related compound 3,5-dichloro-2,4,6-trifluoropyridine (B155018) is an intermediate in the production of herbicides. google.comgoogle.com The structural features of this compound suggest its potential as a key intermediate for the synthesis of a new generation of complex, highly functionalized pyridine derivatives with a wide range of potential applications.

Application of Intermediate Derivatization Methods in Synthetic Compound Development

The development of novel synthetic compounds from the this compound scaffold hinges on the selective manipulation of its halogen substituents. The iodine atom at the 6-position is the most susceptible to a variety of transformations, including metal-halogen exchange and transition-metal-catalyzed cross-coupling reactions. The fluorine atom at the 2-position, activated by the ring nitrogen, is a prime site for nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 3 and 5-positions are generally less reactive but can be displaced under more forcing conditions or by using specific catalytic systems. This differential reactivity allows for a stepwise and controlled introduction of various functional groups.

A key strategy in the utilization of this scaffold involves the initial derivatization at the highly reactive 6-position, followed by subsequent modifications at the other positions. For instance, the generation of a lithiated intermediate via iodine-lithium exchange opens up a plethora of possibilities for introducing carbon-based substituents.

One significant application of this derivatization approach is in the synthesis of pyridylacetic acid derivatives. These compounds are important structural motifs in a number of biologically active molecules. The synthesis can be initiated by converting the 6-iodo group into a more reactive functional group that can then be elaborated into the acetic acid side chain.

For example, the 6-iodo group can be displaced to introduce a two-carbon unit, which can then be converted to a nitrile or an ester, both of which are common precursors to carboxylic acids. The following table illustrates a potential synthetic pathway for the derivatization of the this compound scaffold to produce key intermediates for more complex molecules.

Table 1: Exemplary Derivatization of the this compound Scaffold

| Starting Material | Reagent(s) | Intermediate Product | Subsequent Reaction | Final Product |

| This compound | 1. n-BuLi 2. CO2 3. H+ | 3,5-Dichloro-6-fluoro-pyridine-2-carboxylic acid | Esterification | Methyl 3,5-dichloro-6-fluoropyridine-2-carboxylate |

| This compound | CuCN | 3,5-Dichloro-6-fluoro-2-cyanopyridine | Hydrolysis | 3,5-Dichloro-6-fluoropyridine-2-carboxylic acid |

| 3,5-Dichloro-6-fluoro-2-cyanopyridine | 1. DIBAL-H 2. H2O | 3,5-Dichloro-6-fluoropyridine-2-carbaldehyde | Wittig Reaction | (E)-3-(3,5-Dichloro-6-fluoropyridin-2-yl)prop-2-enoic acid |

The resulting functionalized pyridines can then undergo further derivatization. For instance, the fluorine atom at the 2-position (originally at the 6-position before re-numbering of the substituent pattern) of a pyridylacetic acid derivative can be displaced by a nucleophile, such as an alcohol or an amine, to introduce additional diversity. This is a common strategy in the synthesis of certain herbicides and fungicides where a pyridyloxyphenoxy or pyridylaminophenoxy moiety is a key structural feature.

Research has also demonstrated the utility of related polychlorofluoropyridines in the synthesis of complex heterocyclic systems. For example, the selective functionalization of 3,5-dichloro-2,4,6-trifluoropyridine through Suzuki-Miyaura reactions highlights the potential for creating highly substituted pyridine derivatives. researchgate.net While not the exact starting material, the principles of selective cross-coupling at the most reactive positions are directly applicable to this compound, where the iodine atom would be the primary site for such reactions.

The synthesis of pyridylacetic acid derivatives from activated pyridine-N-oxides has also been reported, offering an alternative route to these valuable intermediates. nih.govresearchgate.netresearchgate.net This approach, however, would require initial modification of the starting scaffold.

In the context of agrochemical development, the derivatization of the 3,5-dichloro-2-fluoropyridine (B1304973) core is crucial. For instance, the synthesis of [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid, a key component of some herbicides, involves the displacement of a fluorine atom by a hydroxyacetic acid derivative. google.com While the starting material in this specific example is 4-amino-3,5-dichloro-2,6-difluoropyridine, the underlying principle of nucleophilic substitution on a fluorinated pyridine ring is a key takeaway for the potential applications of the this compound scaffold after initial modification.

The following table outlines the key compound names mentioned in this article.

Advanced Research Perspectives and Future Directions in 3,5 Dichloro 2 Fluoro 6 Iodopyridine Chemistry

Exploration of Novel Catalytic Systems for Site-Selective Transformations

The distinct electronic and steric environments of the carbon-halogen bonds in 3,5-dichloro-2-fluoro-6-iodopyridine present a significant challenge for site-selective functionalization. The general reactivity trend for cross-coupling reactions typically follows the order of C-I > C-Br > C-Cl > C-F, which is primarily dictated by the bond dissociation energies. nih.gov However, achieving selectivity among the two C-Cl bonds and the C-I and C-F bonds requires sophisticated catalytic systems that can differentiate between these positions.

Future research is geared towards the design and application of novel catalytic systems that can overcome these challenges. This includes the development of catalysts with tailored ligand architectures that can precisely control the regioselectivity of cross-coupling reactions. For instance, nickel-based catalysts with specific ligands have shown promise in the selective monoarylation of dichloropyridines, highlighting the importance of the ligand in directing the reaction to a specific site. acs.org

Furthermore, the use of designed phosphine (B1218219) reagents represents an innovative approach to achieving site-selective halogenation of pyridines. researchgate.netnih.govacs.orgchemrxiv.org This strategy involves the installation of a phosphonium (B103445) salt at a specific position on the pyridine (B92270) ring, which is then displaced by a halide nucleophile. researchgate.netnih.govacs.orgchemrxiv.org While this has been demonstrated for C-H functionalization, the adaptation of such methodologies for selective transformations on pre-halogenated pyridines like this compound is a promising avenue for future exploration.

Another emerging area is the use of photoredox catalysis to enable site-selective functionalization of pyridines under mild conditions. researchgate.net These methods often proceed through radical intermediates and can offer complementary selectivity to traditional transition-metal-catalyzed reactions. The application of photoredox catalysis to the selective transformation of one of the halogen atoms in this compound could unlock new synthetic pathways.

| Catalytic Strategy | Potential Application for this compound | Key Challenges |

| Ligand-Tuned Transition Metal Catalysis | Selective cross-coupling at one of the C-Cl positions. | Differentiating between two electronically similar C-Cl bonds. |

| Designed Phosphine Reagents | Activation and functionalization of a specific C-Cl or C-F bond. | Development of reagents for pre-halogenated pyridines. |

| Photoredox Catalysis | Site-selective C-H or C-halogen functionalization via radical pathways. | Controlling selectivity in the presence of multiple halogen atoms. |

Development of Stereoselective Synthetic Methods for Halogenated Pyridines

The introduction of chiral centers into halogenated pyridine scaffolds is of significant interest for the development of new pharmaceuticals and agrochemicals. The development of stereoselective synthetic methods for these compounds, however, remains a formidable challenge.

One promising approach is the use of chiral catalysts in cross-coupling reactions to generate atropisomeric biaryl structures. While not directly applicable to creating a stereocenter on the pyridine ring itself without a pre-existing prochiral center, this method can be used to synthesize axially chiral molecules where the halogenated pyridine is one of the aryl partners.

Another avenue of research is the development of enantioselective C-H functionalization methods. For instance, borane-catalyzed pyridine hydroboration to generate dihydropyridines, followed by palladium-catalyzed enantioselective allylation, has been shown to introduce an allylic group at the C3 position with excellent regio- and enantioselectivities. researchgate.net Adapting such a strategy to a polyhalogenated pyridine would require careful consideration of the influence of the halogens on the stability of the dihydropyridine (B1217469) intermediate and the stereochemical outcome of the reaction.

Future work in this area will likely focus on the design of novel chiral ligands for transition metal catalysts that can effectively control the stereochemistry of reactions on highly substituted and electronically complex pyridine rings. The synthesis of enantiopure halogenated pyridine building blocks will be crucial for accessing a wider range of chiral bioactive molecules. nih.gov

In Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation

A deep understanding of reaction mechanisms is paramount for optimizing reaction conditions and developing more efficient synthetic protocols. In situ spectroscopic techniques are powerful tools for monitoring reactions in real-time, providing valuable insights into the formation of intermediates and the kinetics of the reaction.

For reactions involving organometallic intermediates, such as Grignard or lithiation reactions, which are often employed in the functionalization of halogenated pyridines, in situ Raman spectroscopy can be particularly informative. researchgate.net This technique allows for the non-destructive analysis of the reaction mixture, enabling the identification of key intermediates and the tracking of their concentrations over time. researchgate.net Such studies are crucial for understanding the complex equilibria involved in these reactions and for controlling the regioselectivity of subsequent functionalization steps.

Other in situ techniques, such as ReactIR (Infrared) spectroscopy and NMR spectroscopy, can also provide complementary information about the reaction progress and the species present in the reaction mixture. The integration of these techniques with computational modeling can provide a comprehensive picture of the reaction mechanism.

Future research will likely see an increased application of these in situ monitoring techniques to a wider range of reactions involving polyhalogenated pyridines. researchgate.net This will not only lead to a better understanding of the fundamental chemistry of these compounds but also facilitate the development of more robust and scalable synthetic processes.

| Spectroscopic Technique | Information Gained | Relevance to this compound Chemistry |

| In Situ Raman Spectroscopy | Identification of organometallic intermediates, monitoring of reaction kinetics. | Elucidating mechanisms of Grignard and lithiation reactions for selective functionalization. researchgate.net |

| In Situ IR (ReactIR) Spectroscopy | Tracking the concentration of reactants, products, and key functional groups. | Optimizing reaction conditions and identifying reaction endpoints. |

| In Situ NMR Spectroscopy | Structural characterization of intermediates and products in solution. | Gaining detailed mechanistic insights into complex reaction pathways. |

Integration of Machine Learning and Artificial Intelligence for Predicting Reactivity and Designing Synthetic Routes

The vast and complex chemical space associated with polyhalogenated pyridines makes the prediction of their reactivity and the design of efficient synthetic routes a challenging task. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address these challenges. acs.orgnih.govnih.govresearchgate.net

ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the regioselectivity and yield. acs.orguni-muenster.de For electrophilic aromatic substitutions on complex molecules, ML models have demonstrated high accuracy in predicting the reactive site. acs.org Such models could be invaluable for predicting the most likely site of reaction on this compound under various conditions, thereby guiding the choice of reagents and catalysts. nih.govnih.gov

The future of chemical synthesis will likely involve a synergistic collaboration between human chemists and AI, where AI provides data-driven predictions and synthetic route suggestions, and chemists use their expertise to evaluate and execute the proposed syntheses. synthiaonline.com

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reactivity Prediction | ML models trained to predict the site of reaction and reaction outcomes. acs.orgnih.govnih.gov | Rapidly screen potential reactions and identify optimal conditions for selective functionalization. |

| Retrosynthetic Analysis | AI algorithms that design synthetic routes to a target molecule. researchgate.netpharmafeatures.comsynthiaonline.comnih.govacs.org | Accelerate the synthesis of complex molecules containing the this compound scaffold. |

| Reaction Optimization | AI-powered systems that can optimize reaction parameters in real-time. pharmafeatures.com | Improve reaction yields and minimize the formation of byproducts. |

Theoretical Advancements in Understanding Complex Halogen Bonding and Aromaticity in Polyhalogenated Pyridines

Theoretical and computational chemistry plays a crucial role in understanding the fundamental properties of molecules like this compound. Advanced theoretical methods are being employed to investigate the intricate nature of halogen bonding and the impact of multiple halogen substituents on the aromaticity of the pyridine ring.

Halogen bonding is a non-covalent interaction that can significantly influence the crystal packing and biological activity of halogenated compounds. nih.govmdpi.com Theoretical studies using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) provide detailed insights into the nature of these interactions. nih.gov For polyhalogenated pyridines, understanding the interplay of multiple potential halogen bond donors and acceptors is critical for designing molecules with specific supramolecular properties.

The aromaticity of the pyridine ring is also a key determinant of its reactivity. The presence of multiple electron-withdrawing halogen substituents can significantly alter the electron distribution in the ring. Theoretical calculations of aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), can quantify these changes and correlate them with observed reactivity patterns. nih.gov For instance, a benchmark study of aromaticity indexes for pyridine and diazines has provided valuable insights into the performance of different computational methods. nih.gov

Furthermore, theoretical calculations of bond dissociation energies (BDEs) for the carbon-halogen bonds are essential for predicting the regioselectivity of cross-coupling reactions. acs.org These calculations can help rationalize experimentally observed selectivities and guide the development of new catalytic systems.

Future theoretical work in this area will likely focus on developing more accurate and efficient computational methods to model the complex electronic structure of polyhalogenated systems and to predict their reactivity with greater precision. The synergy between theoretical predictions and experimental validation will be crucial for advancing the chemistry of this compound and related compounds.

| Theoretical Method | Application | Insights for this compound |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. nih.gov | Understanding the nature and strength of halogen bonds involving the different halogen atoms. |

| Aromaticity Indices (e.g., HOMA) | Quantification of the degree of aromaticity in cyclic systems. nih.gov | Assessing the impact of halogen substitution on the aromatic character and reactivity of the pyridine ring. |

| Bond Dissociation Energy (BDE) Calculations | Prediction of the energy required to break a chemical bond. acs.org | Rationalizing and predicting the site-selectivity of cross-coupling reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。